
Cebranopadol
説明
GRT-6005は、セブラノパドールとしても知られており、ベンゼン系の新規オピオイド鎮痛薬です。これは、ノシセプチン/オルフアンFQとオピオイド受容体の二重作用薬です。 この化合物は、糖尿病性神経障害や癌性疼痛を含むさまざまな急性および慢性疼痛状態の治療のために開発されました .
準備方法
合成経路と反応条件
GRT-6005の合成には、ベンゼン構造の形成や、ノシセプチン/オルフアンFQとオピオイド受容体アゴニスト機能の組み込みなど、複数のステップが含まれます。 具体的な合成経路と反応条件は、所有権が保護されており、パブリックドメインで完全に公開されていません .
工業的生産方法
GRT-6005の工業的生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が関与すると考えられます。 このプロセスには、医薬品化合物に対する規制基準を満たすために、厳格な品質管理対策が含まれることになります .
化学反応の分析
Key Synthetic Pathways
The synthesis of cebranopadol centers on constructing its spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine framework. The critical steps include:
Oxa-Pictet-Spengler Reaction
- Reactants : Fluoro-silyl-indole (6 ) and aminoketone (7 ).
- Catalysts : Zeolite K-10 and p-toluenesulphonic acid (PTSA) in toluene under reflux.
- Outcome : Achieves exclusive E diastereomer formation (confirmed by ROESY NMR) with 90% yield .
- Alternative Method : Using TMSOTf yields a mixture of E and Z diastereomers (no stereoselectivity) .
Reductive Amination
- Reactants : Tertiary amine precursor (4 ) and formaldehyde.
- Conditions : NaBH(OAc)₃ in methanol at room temperature.
- Outcome : Forms the final tertiary amine structure with quantitative yield .
Diastereoselectivity and Catalyst Efficiency
The oxa-Pictet-Spengler reaction’s stereochemical outcome is highly dependent on the catalyst:
Catalyst | Diastereoselectivity | Yield | Reusability |
---|---|---|---|
Zeolite K-10 | Single E diastereomer | 90% | Up to 5 cycles |
TMSOTf | E:Z = 1:1 | 90% | Not reusable |
Zeolite K-10 promotes green chemistry by enabling catalyst recovery and reducing waste .
Stereochemical Confirmation
- ROESY NMR : Correlated H-9′ (pyran ring) and H-1 (cyclohexane) signals confirmed the E configuration .
- HR-LC-MS :
Comparative Pharmacological Data
While not directly related to synthesis, pharmacological assays highlight this compound’s receptor activation profile:
Receptor | EC₅₀ (Calcium Mobilization) | Relative Efficacy |
---|---|---|
NOP | 7.28 nM | 89% vs. N/OFQ |
MOP | 7.20 nM | 99% vs. fentanyl |
KOP | 5.98 nM | 55% vs. dynorphin A |
This compound shows balanced NOP/MOP agonism, critical for its analgesic efficacy .
Critical Findings
- Green Chemistry : Zeolite K-10 enhances sustainability by enabling catalyst reuse without loss of activity .
- Stereochemical Purity : Exclusive E diastereomer formation avoids costly chromatographic separations .
- Synthetic Flexibility : The azide-functionalized intermediate allows modular substitutions for structure-activity studies .
科学的研究の応用
GRT-6005 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions of nociceptin/orphanin FQ and opioid receptors.
Biology: Investigated for its effects on pain signaling pathways and receptor interactions.
Medicine: Developed as a potential treatment for various pain conditions, including osteoarthritis, cancer pain, and diabetic neuropathy.
Industry: Explored for its potential use in developing new analgesic drugs with improved safety profiles
作用機序
GRT-6005は、μオピオイド受容体、δオピオイド受容体、κオピオイド受容体など、複数のオピオイド受容体に結合し、活性化することでその効果を発揮します。また、ノシセプチン受容体の部分アゴニストとしても作用します。これらの受容体の活性化により、神経細胞の興奮性と疼痛伝達の抑制につながります。 この独特の作用機序により、GRT-6005は、従来のオピオイドと比較して、耐性や依存性のリスクが低く、強力な鎮痛効果を発揮する可能性があります .
類似化合物との比較
類似化合物
モルヒネ: μオピオイド受容体に主に作用する、よく知られたオピオイド鎮痛薬です。
オキシコドン: モルヒネと同様の作用機序を持つ別のオピオイド鎮痛薬です。
フェンタニル: 複数のオピオイド受容体に作用する、強力な合成オピオイドです。
GRT-6005の独自性
GRT-6005は、ノシセプチン/オルフアンFQとオピオイド受容体に対する二重作用という点でユニークであり、より安全なプロファイルで効果的な疼痛緩和を提供することができます。 従来のオピオイドとは異なり、GRT-6005は、前臨床試験において、耐性の発生が遅く、呼吸抑制のリスクが低いことが示されています .
生物活性
Cebranopadol is a novel analgesic compound that acts as a mixed agonist at the nociceptin/orphanin FQ peptide (NOP) and opioid receptors. Its unique mechanism of action positions it as a promising alternative to traditional opioids for pain management, particularly in chronic pain conditions. This article explores the biological activity of this compound, detailing its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.
This compound functions by activating both NOP and mu-opioid receptors, which are involved in pain modulation. This dual action may enhance its analgesic effects while potentially reducing the side effects commonly associated with opioid use, such as respiratory depression. Studies have shown that this compound has a high affinity for these receptors, demonstrating robust antinociceptive properties in various pain models.
Pharmacological Profile
This compound's pharmacological characterization reveals its efficacy in both in vitro and in vivo settings. Key findings from studies include:
- Receptor Affinity : this compound exhibits potent agonistic activity at mu-opioid receptors (MOR) and NOP receptors, with nearly full agonistic effects at these sites.
- Antinociceptive Effects : In animal models, this compound has shown significant pain relief compared to placebo and other analgesics like morphine .
- Respiratory Safety : Compared to traditional opioids, this compound is associated with less respiratory depression, making it a safer option for pain management .
Clinical Efficacy
This compound has been evaluated in several clinical trials, particularly focusing on its efficacy for chronic pain conditions such as lower back pain (LBP). The following table summarizes key clinical trial data:
Case Studies and Research Findings
- Chronic Pain Management : In a randomized controlled trial involving patients with chronic LBP, this compound demonstrated significant reductions in pain scores compared to placebo. The responder analysis indicated that patients receiving this compound had a ≥30% reduction in pain levels .
- Safety Profile : A comprehensive safety analysis revealed that while higher doses of this compound were associated with increased treatment-emergent adverse events (TEAEs), these were generally mild and manageable. The most common TEAEs included dizziness, nausea, and somnolence .
- Comparative Efficacy : In studies comparing this compound with tapentadol, both drugs showed similar efficacy in reducing pain; however, this compound was noted for its favorable safety profile regarding respiratory function .
特性
IUPAC Name |
6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVOZKEWSOFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031965 | |
Record name | Cebranopadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863513-91-1 | |
Record name | Cebranopadol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cebranopadol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cebranopadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEBRANOPADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of cebranopadol?
A1: this compound is a first-in-class analgesic that exerts its effects by acting as an agonist at both the nociceptin/orphanin FQ peptide (NOP) receptor and the classical opioid receptors (MOP, DOP, and KOP) [, , , ].
Q2: How does the co-activation of NOP and MOP receptors contribute to this compound's analgesic effects?
A2: Studies in rodents have demonstrated a synergistic interaction between the NOP and classical opioid receptor components of this compound in producing analgesia []. This synergy may contribute to its potent analgesic effects.
Q3: Does this compound's action on NOP receptors influence its side effect profile compared to traditional opioids?
A3: Preclinical studies suggest that activation of NOP receptors by this compound counteracts some of the adverse effects associated with MOP receptor activation, particularly respiratory depression [, , , ].
Q4: Does this compound affect the central nervous system?
A4: Yes, this compound is a centrally acting analgesic, meaning it primarily acts on the central nervous system to produce its analgesic effects [, ].
Q5: How does this compound impact cocaine addiction in preclinical models?
A5: Research indicates that this compound reduces cocaine self-administration and blocks the escalation of cocaine intake in rat models. This effect is attributed to its simultaneous activation of both NOP and MOP receptors [, , ].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C24H29FN2O2, and its molecular weight is 396.5 g/mol [].
Q7: How does the structure of this compound contribute to its unique pharmacological profile?
A7: The specific chemical structure of this compound, a spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amine derivative, allows it to interact with both NOP and opioid receptors with high affinity []. Modifications to this core structure could alter its receptor binding profile and subsequently its activity, potency, and selectivity.
Q8: What is the typical duration of action of this compound?
A8: this compound exhibits a relatively long duration of action, lasting up to 7 hours after intravenous administration and over 9 hours after oral administration in preclinical pain models [].
Q9: How is this compound metabolized in the body?
A9: While detailed information on this compound's metabolism is limited in the provided abstracts, they suggest it likely undergoes metabolism, potentially involving hepatic pathways [, ].
Q10: Are there differences in the pharmacokinetic profile of this compound between animals and humans?
A10: While some studies explore the pharmacokinetics of this compound in animals [], further research is needed to understand if there are significant differences in its pharmacokinetic profile between animals and humans.
Q11: In which preclinical pain models has this compound shown efficacy?
A11: this compound has demonstrated efficacy in a wide range of preclinical pain models, including models of acute nociceptive pain, inflammatory pain, cancer pain, and neuropathic pain [, , , , , , , ].
Q12: Has this compound been investigated in clinical trials for pain management?
A12: Yes, this compound has been evaluated in various phases of clinical trials for its analgesic effects in conditions such as chronic low back pain, postoperative pain, and cancer-related pain [, , , , , , ].
Q13: Are there any specific patient populations where this compound might offer advantages over traditional opioids?
A13: Preclinical and early clinical data suggest that this compound may be particularly beneficial for patients with chronic pain conditions that involve a neuropathic component, as it shows higher analgesic potency in neuropathic pain models compared to traditional opioids [, , , ].
Q14: What is the safety profile of this compound based on preclinical and clinical studies?
A14: While this compound has shown a generally favorable safety profile in early clinical trials, higher doses have been associated with a higher incidence of treatment-emergent adverse events, primarily during the titration phase [].
Q15: Does this compound have a lower risk of abuse compared to traditional opioids?
A15: Preclinical and clinical studies indicate that this compound may have a lower potential for abuse and dependence compared to traditional opioids like morphine and hydromorphone [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。